REACTION_CXSMILES
|
[Mg].[O:2]([CH2:10][CH2:11][C:12]#[C:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]I)[Si:3]([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:5])[CH3:4].C(Br)C.[CH2:23]1[O:26][CH:24]1[CH3:25]>C1COCC1>[O:2]([CH2:10][CH2:11][C:12]#[C:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:23][CH:24]([OH:26])[CH3:25])[Si:3]([C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:5])[CH3:4]
|
Name
|
|
Quantity
|
830 mg
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
O([Si](C)(C)C(C)(C)C)CCC#CCCCCCI
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)Br
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
cuprous iodide
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Grignard formation was maintained
|
Type
|
TEMPERATURE
|
Details
|
by refluxing for 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After the iodide (18) was consumed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice-bath
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
the reaction stirred for 30 min at 23° C.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous ammonium chloride (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The ether extract (3×75 mL) of the aqueous mixture
|
Type
|
WASH
|
Details
|
was washed with brine (3×75 mL)
|
Type
|
CUSTOM
|
Details
|
The isolated product was purified by chromatography9 on 180 g (20 cm×4.5 cm I.D. column) of silica gel (20% EtOAc in hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O([Si](C)(C)C(C)(C)C)CCC#CCCCCCCC(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 45.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |